1,3-Dimyristoyl-2-eicosapenta-enoylglycerol
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Overview
Description
1,3-Dimyristoyl-2-Eicosapentaenoyl-rac-glycerol: is a triacylglycerol compound that contains myristic acid at the sn-1 and sn-3 positions and eicosapentaenoic acid at the sn-2 position . This compound is known for its stability and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimyristoyl-2-Eicosapentaenoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid and eicosapentaenoic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of 1,3-Dimyristoyl-2-Eicosapentaenoyl-rac-glycerol involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimyristoyl-2-Eicosapentaenoyl-rac-glycerol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Saturated fatty acids.
Substitution: Free fatty acids and glycerol.
Scientific Research Applications
1,3-Dimyristoyl-2-Eicosapentaenoyl-rac-glycerol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dimyristoyl-2-Eicosapentaenoyl-rac-glycerol involves its incorporation into cellular membranes, where it can influence membrane fluidity and function . The eicosapentaenoic acid component is known to modulate inflammatory pathways by acting on molecular targets such as cyclooxygenase and lipoxygenase enzymes . This modulation can lead to reduced production of pro-inflammatory eicosanoids .
Comparison with Similar Compounds
1,2-Dimyristoyl-rac-glycerol: Contains myristic acid at the sn-1 and sn-2 positions.
1,2-Dimyristoyl-3-Lauroyl-rac-glycerol: Contains myristic acid at the sn-1 and sn-2 positions and lauric acid at the sn-3 position.
Uniqueness: 1,3-Dimyristoyl-2-Eicosapentaenoyl-rac-glycerol is unique due to the presence of eicosapentaenoic acid at the sn-2 position, which imparts distinct anti-inflammatory properties and stability compared to other similar compounds .
Properties
Molecular Formula |
C51H88O6 |
---|---|
Molecular Weight |
797.2 g/mol |
IUPAC Name |
1,3-di(tetradecanoyloxy)propan-2-yl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate |
InChI |
InChI=1S/C51H88O6/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-21-18-15-12-9-6-3/h24-27,30,33,36,39,42,45,48H,4-23,28-29,31-32,34-35,37-38,40-41,43-44,46-47H2,1-3H3/b25-24+,27-26+,33-30+,39-36+,45-42+ |
InChI Key |
NLYKQJURRHSPHY-CMOXKMEPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)/C=C/C=C/C=C/C=C/C=C/CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)C=CC=CC=CC=CC=CCCCCCCCCC |
Origin of Product |
United States |
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